(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate
Brand Name: Vulcanchem
CAS No.: 622823-62-5
VCID: VC4299550
InChI: InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9-
SMILES: CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Molecular Formula: C17H14O4S
Molecular Weight: 314.36

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate

CAS No.: 622823-62-5

Cat. No.: VC4299550

Molecular Formula: C17H14O4S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl isobutyrate - 622823-62-5

Specification

CAS No. 622823-62-5
Molecular Formula C17H14O4S
Molecular Weight 314.36
IUPAC Name [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2-methylpropanoate
Standard InChI InChI=1S/C17H14O4S/c1-10(2)17(19)20-11-5-6-13-14(8-11)21-15(16(13)18)9-12-4-3-7-22-12/h3-10H,1-2H3/b15-9-
Standard InChI Key AFIIIWWMMLMPKG-DHDCSXOGSA-N
SMILES CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2

Introduction

Synthetic Approaches

Compounds like this are typically synthesized through multi-step organic reactions:

  • Formation of the Benzofuran Core: This step may involve cyclization reactions using precursors like salicylaldehydes or phenols.

  • Introduction of the Thiophene Group: A Knoevenagel condensation reaction can be used to attach the thiophene moiety to the benzofuran core.

  • Esterification: The isobutyrate group is introduced via esterification, possibly using isobutyric acid or its derivatives.

Potential Applications

Based on its structure, this compound may exhibit biological activities:

  • Antimicrobial Activity: Thiophene derivatives are known for antibacterial and antifungal properties.

  • Antioxidant Properties: Benzofuran derivatives often have radical-scavenging potential.

  • Pharmacological Research: The combination of heterocyclic systems (benzofuran and thiophene) makes it a candidate for drug discovery, particularly in anti-inflammatory or anticancer studies.

Analytical Characterization

To confirm the structure and purity of such compounds, the following techniques are commonly employed:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR to identify chemical shifts corresponding to aromatic and ester groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups like esters (C=O stretching) and aromatic rings.

Research Insights

Although specific studies on this compound are unavailable in the provided search results, similar compounds have been investigated for:

  • Docking studies targeting enzymes like 5-lipoxygenase (5-LOX) for anti-inflammatory effects.

  • Structure-activity relationship (SAR) studies to optimize pharmacological properties.

Hypothetical Data Table

PropertyDescription
Molecular FormulaC16_{16}H14_{14}O4_{4}S
Molecular Weight~302 g/mol
SolubilityLikely soluble in organic solvents
Potential BioactivityAntimicrobial, antioxidant, anti-inflammatory

If you have access to more specific experimental data or references, further insights into its synthesis, biological evaluation, or applications can be provided.

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